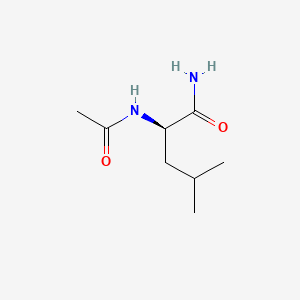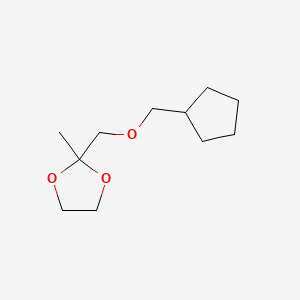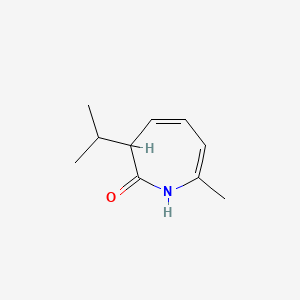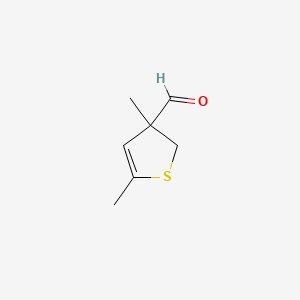
3-iso-Propylphenol-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iso-Propylphenol-d12 is a deuterated form of 3-isopropylphenol, which is a colorless liquid with a characteristic odor. This compound is commonly used as a fragrance in perfumes, soaps, and other personal care products. In recent years, it has gained attention in scientific research due to its potential therapeutic and environmental applications.
Vorbereitungsmethoden
The preparation of 3-iso-Propylphenol-d12 involves the incorporation of deuterium atoms into the 3-isopropylphenol molecule. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. Industrial production methods often involve the use of specialized equipment to ensure the high purity and isotopic enrichment of the final product .
Analyse Chemischer Reaktionen
3-iso-Propylphenol-d12 undergoes a variety of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenolic hydroxyl group can participate in etherification and esterification reactions, forming ethers and esters, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-iso-Propylphenol-d12 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic applications, including its use as an antiseptic or preservative in pharmaceutical formulations.
Industry: Utilized in the production of polymers and resins, where its unique chemical properties contribute to the formation of high-performance materials.
Wirkmechanismus
The mechanism of action of 3-iso-Propylphenol-d12 involves its interaction with biological membranes. Its lipophilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This disruption of microbial cell membranes leads to cell lysis and death, making it effective as an antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
3-iso-Propylphenol-d12 can be compared with other similar compounds, such as:
3-isopropylphenol: The non-deuterated form, which shares similar chemical properties but lacks the isotopic labeling.
4-isopropylphenol: A positional isomer with the isopropyl group attached to the fourth position on the phenol ring, resulting in different chemical behavior and applications.
2-isopropylphenol: Another positional isomer with the isopropyl group attached to the second position on the phenol ring, also exhibiting distinct chemical properties.
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in analytical and research applications by providing distinct isotopic signatures.
Eigenschaften
Molekularformel |
C9H12O |
|---|---|
Molekulargewicht |
148.26 g/mol |
IUPAC-Name |
1,2,3,5-tetradeuterio-4-deuteriooxy-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D/hD |
InChI-Schlüssel |
VLJSLTNSFSOYQR-SRQDVOKDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Kanonische SMILES |
CC(C)C1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)

![2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)


![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)
![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)

